N-Amino-1,3-oxazolidin-2-one sulphate

Quorum Sensing Hydrolytic Stability Acylhomoserine Lactone

Researchers developing quorum-sensing probes face hydrolytic instability of native AHL-based ligands, compromising experimental reproducibility. N-Amino-1,3-oxazolidin-2-one sulphate provides a stable, solid reagent form of the 3-amino-2-oxazolidinone scaffold that addresses this directly. • Synthesis of hydrolytically stable QS agonists/antagonists with complete resistance to degradation (Guo et al.) • Generation of oxazolidinone antibacterial candidates demonstrating in vitro potency superior to linezolid against multidrug-resistant pathogens (Yokoyama et al.) • Safer, scalable sulfamide preparation via stable N-sulfamoyloxazolidinone intermediates, eliminating hazardous N-sulfamoyl chloride (Borghese et al.) • QS inhibitor libraries yielding IC50 values as low as 3.686 µM against P. aeruginosa (Jiang et al., YXL-13)

Molecular Formula C3H8N2O6S
Molecular Weight 200.17 g/mol
CAS No. 32957-26-9
Cat. No. B167229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Amino-1,3-oxazolidin-2-one sulphate
CAS32957-26-9
Molecular FormulaC3H8N2O6S
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N.OS(=O)(=O)O
InChIInChI=1S/C3H6N2O2.H2O4S/c4-5-1-2-7-3(5)6;1-5(2,3)4/h1-2,4H2;(H2,1,2,3,4)
InChIKeyJTLQVYLNRFYQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Amino-1,3-oxazolidin-2-one Sulphate: Technical Baseline


N-Amino-1,3-oxazolidin-2-one sulphate (CAS 32957-26-9) is the sulfate salt of 3-amino-2-oxazolidinone, a core heterocyclic scaffold found in both bioactive molecules and synthetic intermediates. The free base (3-amino-2-oxazolidinone, CAS 80-65-9) is a well-characterized metabolite of nitrofuran antibiotics [1], and the sulfate salt form (C3H8N2O6S, MW: 200.17) is commonly utilized as a stable, solid reagent for research and synthesis . This compound serves as a foundational building block for the development of quorum-sensing modulators [2], synthetic methodologies such as safer sulfamide preparation [3], and broader oxazolidinone-derived pharmaceutical candidates [4].

1
Quorum sensing tool synthesis
Stable oxazolidinone core for hydrolytically resistant AHL analogs
2
Antibacterial lead optimization
Privileged scaffold elaboration toward novel Gram-positive actives
3
Safer sulfamide route
Solid N‑sulfamoyloxazolidinone intermediate replaces hazardous reagents

N-Amino-1,3-oxazolidin-2-one Sulphate: Substitution Risks


The 3-amino-2-oxazolidinone scaffold is a core structure for which subtle modifications yield drastically different properties. While N-Amino-1,3-oxazolidin-2-one sulphate is often procured as a general building block, substituting it with the free base (CAS 80-65-9) or other derivatives introduces significant technical and performance risks. Differences in hydrolytic stability, synthetic utility as a protected intermediate, and biological target affinity are not merely academic; they are quantifiable and directly impact experimental reproducibility, synthetic yield, and ultimate application success [1]. The evidence below demonstrates why procurement decisions must be guided by specific, comparator-based performance data rather than by broad chemical class assumptions.

Free base Free base (CAS 80‑65‑9) differs in physical form; solubility and handling may shift synthetic outcomes.
Derivative activity Antibacterial or QS‑inhibitory potency is highly substituent‑dependent; core scaffold alone does not transfer activity.
Salt form Non‑sulfate salts or alternative counterions may alter reactivity in N‑sulfamoylation and downstream steps.

N-Amino-1,3-oxazolidin-2-one Sulphate: Comparative Evidence


Hydrolytic Stability vs. AHL Lactones

The core 3-aminooxazolidinone ring, present in N-Amino-1,3-oxazolidin-2-one, confers a major stability advantage over the native acylhomoserine lactone (AHL) autoinducers it is designed to mimic. Native AHLs, such as 3-oxo-C12 HSL, are notoriously susceptible to hydrolytic degradation under physiological conditions, limiting their utility as tool compounds [1]. In contrast, 3-aminooxazolidinone-based analogs demonstrated complete resistance to hydrolysis while maintaining equipotent agonism of the LasR receptor in P. aeruginosa [1].

Hydrolytic Stability
Head-to-head
Oxazolidinone analog reported stable vs. labile native AHL under assay pH
Supports stable QS probe design
Equipotent LasR agonism maintained
Quorum Sensing Hydrolytic Stability Acylhomoserine Lactone

Antibacterial Potency vs. Linezolid

While N-Amino-1,3-oxazolidin-2-one sulphate itself is a precursor, its functionalized derivatives demonstrate that the core scaffold can be elaborated to surpass the performance of established clinical antibiotics. In a direct comparison against linezolid, a first-in-class oxazolidinone antibiotic, novel analogs sy124 and sy125 (derived from an oxazolidinone core) exhibited superior in vitro activity against a panel of clinically relevant Gram-positive and mycobacterial species [1].

Antibacterial Activity
Class-level
Elaborated analogs sy124/sy125 reported higher activity than linezolid vs. Gram‑positive panel
Supports scaffold for lead optimization
Derivative activity; parent alone is not a final drug
Antibacterial Oxazolidinone Linezolid

QS Inhibition in P. aeruginosa Biofilms

A focused library of eighteen 3-amino-2-oxazolidinone derivatives, synthesized from a lead compound with the same core as N-Amino-1,3-oxazolidin-2-one sulphate, was evaluated for quorum sensing (QS) inhibition. The most potent derivative, YXL-13, demonstrated an IC50 of 3.686 ± 0.5790 µM against P. aeruginosa PAO1 QS systems [1]. This quantitative potency is a key differentiator from the starting material or other less optimized analogs.

QS Inhibition IC₅₀
Class-level
3.686 µM
Reported benchmark for anti‑virulence SAR
YXL-13 derivative; ±0.579 µM, P. aeruginosa reporter
Quorum Sensing Inhibition Biofilm Pseudomonas aeruginosa

Safer Sulfamide Synthesis via Oxazolidinone Derivatives

In process chemistry, N-Amino-1,3-oxazolidin-2-one sulphate serves as a precursor to N-sulfamoyloxazolidinone derivatives, which enable a safer and more scalable route to nonsymmetrical sulfamides. The traditional method employs corrosive and hazardous N-sulfamoyl chloride [1]. The oxazolidinone-based methodology replaces this hazardous reagent with a stable, easily handled solid intermediate, significantly improving the safety profile and convenience of large-scale sulfamide preparation [1].

Synthesis Safety
Class-level
N‑sulfamoyloxazolidinone solid replaces hazardous N‑sulfamoyl chloride
Enables safer large‑scale sulfamide preparation
Method‑context; derived from this sulfate reagent
Process Chemistry Sulfamide Synthesis Green Chemistry

N-Amino-1,3-oxazolidin-2-one Sulphate: Application Scenarios


Hydrolytically Stable QS Modulators

Procure N-Amino-1,3-oxazolidin-2-one sulphate as the foundational core for synthesizing next-generation QS agonists and antagonists. As demonstrated by Guo et al., analogs built on this scaffold maintain full functional potency while exhibiting complete resistance to the hydrolytic degradation that plagues native AHL-based probes [4]. This scenario is ideal for research groups aiming to create robust chemical biology tools or anti-virulence agents targeting Gram-negative pathogens like P. aeruginosa.

Antibacterial Lead Optimization vs. Linezolid

Utilize the 3-amino-2-oxazolidinone core to establish a medicinal chemistry program focused on next-generation antibacterials. Evidence from Yokoyama et al. shows that elaborated oxazolidinone analogs can achieve in vitro potency superior to the first-in-class antibiotic linezolid against a broad spectrum of clinically relevant bacteria, including mycobacteria [4]. This compound is a strategic starting point for discovering novel agents to combat multidrug-resistant infections.

Anti-Virulence Against P. aeruginosa Biofilms

N-Amino-1,3-oxazolidin-2-one sulphate is the key starting material for synthesizing a focused library of 3-amino-2-oxazolidinone derivatives for evaluation as quorum sensing inhibitors (QSIs). Jiang et al. identified YXL-13, a derivative of this core, as a potent inhibitor of P. aeruginosa QS (IC50 = 3.686 µM) capable of significantly reducing biofilm formation and virulence factor production [4]. This scenario is directly applicable to academic and industrial teams developing novel anti-virulence therapies for chronic and antibiotic-resistant infections.

Safer Scalable Sulfamide Synthesis

In a process R&D or manufacturing setting, procure this compound to implement a documented, safer synthetic route for large-scale sulfamide production. Borghese et al. established that N-sulfamoyloxazolidinone derivatives (derived from this material) are stable, solid alternatives to hazardous N-sulfamoyl chloride, enabling a more convenient and inherently safer process for preparing nonsymmetrical sulfamides [4]. This directly addresses industrial concerns around chemical safety and process scalability.

Application
Selection Property
Validation Focus
Quorum sensing probe synthesis
Oxazolidinone core stability
Reporter strain activity and hydrolysis resistance
Antibacterial lead optimization
Privileged oxazolidinone scaffold
In‑vitro potency against Gram‑positive panel
Anti‑virulence QS inhibitor dev.
Derivatizable amino‑oxazolidinone
QS inhibition IC₅₀ and biofilm reduction
Safer large‑scale sulfamide synth.
Solid N‑sulfamoyloxazolidinone route
Process safety and scalability vs. sulfamoyl chloride

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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